2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-14(2)18-11-19(15(3)4)21(20(12-18)16(5)6)26(24,25)23-13-17-7-9-22-10-8-17/h7-12,14-16,23H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXZJWVMUKIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CC=NC=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Aromatic Substitution
The 2,4,6-triisopropylbenzene scaffold is synthesized via sequential Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of AlCl₃. Steric hindrance from the first two isopropyl groups directs the third substitution to the remaining para position, achieving >90% regioselectivity.
Key Data :
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Mono-isopropylation | AlCl₃, i-PrCl | 0–25 | 85 |
| Di-isopropylation | AlCl₃, excess i-PrCl | 40 | 78 |
| Tri-isopropylation | AlCl₃, excess i-PrCl | 60 | 65 |
Sulfonation and Chlorination
Sulfonation of 2,4,6-triisopropylbenzene employs fuming sulfuric acid (20% SO₃) at 120°C for 6 hours, yielding the corresponding sulfonic acid. Subsequent treatment with PCl₅ in dichloromethane converts the sulfonic acid to sulfonyl chloride (85% yield).
Characterization :
-
¹H NMR (CDCl₃): δ 1.30 (d, J = 6.8 Hz, 18H, i-Pr CH₃), 3.05 (septet, J = 6.8 Hz, 3H, i-Pr CH), 7.85 (s, 2H, aromatic H).
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ESI-MS : m/z 343.1 [M+H]⁺.
Synthesis of Pyridin-4-ylmethylamine
Reductive Amination of Pyridine-4-carbaldehyde
Pyridine-4-carbaldehyde is condensed with ammonium acetate in methanol, followed by reduction using NaBH₄ to afford pyridin-4-ylmethylamine (72% yield).
Optimization :
-
Solvent : Methanol > THF (higher proton availability enhances imine formation).
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Reducing Agent : NaBH₄ > LiAlH₄ (safer handling, comparable yields).
Characterization :
-
¹³C NMR (D₂O): δ 45.2 (CH₂NH₂), 123.5–150.1 (pyridyl C).
Sulfonamide Bond Formation
Coupling of Sulfonyl Chloride and Amine
2,4,6-Triisopropylbenzenesulfonyl chloride (1.2 equiv) reacts with pyridin-4-ylmethylamine (1.0 equiv) in anhydrous THF under N₂. Triethylamine (3.0 equiv) scavenges HCl, driving the reaction to completion within 2 hours at 25°C.
Workup :
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Dilution with ethyl acetate.
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Washing with 1M HCl (removes excess amine).
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Drying over MgSO₄.
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Purification via silica gel chromatography (hexane/EtOAc 3:1).
Yield : 88% after purification.
Alternative Pd-Catalyzed Thioether Coupling
Adapting methodologies from Ge et al., a thioether intermediate is coupled with pyridylmethylamine using Pd(OAc)₂/xantphos. While this route offers functional group tolerance, it requires additional steps for thioether synthesis (e.g., C–S cross-coupling) and provides lower yields (65%).
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): δ 1.25 (d, J = 6.7 Hz, 18H, i-Pr CH₃), 3.00 (septet, J = 6.7 Hz, 3H, i-Pr CH), 4.40 (d, J = 5.9 Hz, 2H, CH₂N), 7.45 (d, J = 4.5 Hz, 2H, pyridyl H), 8.55 (d, J = 4.5 Hz, 2H, pyridyl H).
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¹³C NMR : δ 23.8 (i-Pr CH₃), 34.2 (i-Pr CH), 45.6 (CH₂N), 122.1–150.3 (aromatic C).
High-Resolution Mass Spectrometry (HRMS)
-
Calculated : C₂₄H₃₄N₂O₂S [M+H]⁺: 427.2419.
-
Observed : 427.2415.
Challenges and Optimization Strategies
Steric Hindrance in Sulfonation
The bulky isopropyl groups retard sulfonation kinetics. Elevated temperatures (120°C vs. 80°C for less hindered arenes) and prolonged reaction times (6–8 hours) are critical for complete conversion.
Amine Nucleophilicity
Pyridin-4-ylmethylamine’s moderate nucleophilicity necessitates polar aprotic solvents (THF, DMF) to enhance reactivity. Catalytic KI (10 mol%) accelerates the coupling by facilitating chloride displacement.
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (Direct Coupling) | Route B (Pd-Catalyzed) |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield | 88% | 52% |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Route A is preferred for industrial-scale synthesis due to fewer steps and higher yields, while Route B remains valuable for introducing structural diversity in exploratory research .
Chemical Reactions Analysis
Types of Reactions
2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The isopropyl groups and the pyridin-4-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide exhibit potential anticancer properties. For instance, research on related sulfonamide derivatives has shown promising results against various cancer cell lines by inhibiting specific molecular targets involved in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications in the sulfonamide group can enhance anticancer efficacy.
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Research highlights its role as a muscarinic receptor antagonist, which could be beneficial for conditions like Alzheimer's disease and schizophrenia. The modulation of neurotransmitter systems through such antagonists is a promising avenue for therapeutic development .
Antimicrobial Properties
Antitubercular Activity
In the context of infectious diseases, derivatives of the compound have been evaluated for their antitubercular activity. Compounds with similar structural features have shown effectiveness against Mycobacterium tuberculosis, demonstrating significant inhibition rates in vitro. The binding affinity of these compounds to target proteins involved in the bacterial life cycle indicates their potential as new therapeutic agents against multidrug-resistant strains .
Synthesis and Structural Analysis
The synthesis of 2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves several key steps that can be optimized for yield and purity. The compound's synthesis typically includes the reaction of appropriate aniline derivatives with pyridine-based reagents under controlled conditions to ensure high specificity and efficiency. Detailed synthetic routes have been documented in various studies, emphasizing the importance of reaction conditions such as temperature and solvent choice .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy and safety profile. Researchers have identified key functional groups that enhance biological activity while minimizing toxicity. For example, the presence of the pyridine moiety has been linked to improved interaction with biological targets, which is essential for developing more effective drugs .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antitubercular Activity | Showed promising MIC values against M. tuberculosis; effective against resistant strains. |
| Study C | Neurological Applications | Identified potential as a muscarinic receptor antagonist; could aid in treating cognitive decline disorders. |
Mechanism of Action
The mechanism of action of 2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The pyridin-4-ylmethyl group enhances the compound’s binding affinity to its targets, leading to increased efficacy.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Calculated molecular weight based on formula.
Key Observations:
- Molecular Weight: The target compound (381.54 g/mol) is heavier than non-heteroaromatic analogs, likely influencing bioavailability and membrane permeability.
Biological Activity
2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a benzenesulfonamide moiety linked to a pyridine ring. Its molecular formula is , with a molecular weight of approximately 308.44 g/mol. The presence of the sulfonamide group suggests potential applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that modifications in the sulfonamide structure can enhance antibacterial activity against various pathogens. In particular, compounds similar to 2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial folic acid synthesis .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfadiazine | Staphylococcus aureus | 32 µg/mL |
| Sulfamethoxazole | Escherichia coli | 16 µg/mL |
| 2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides is attributed to their ability to inhibit cyclooxygenase enzymes (COX). In vitro studies suggest that the compound may reduce nitric oxide production in activated macrophages, indicating a possible mechanism for its anti-inflammatory effects .
Table 2: Inhibition of Nitric Oxide Production
| Compound Name | NO Inhibition (%) | Concentration (µM) |
|---|---|---|
| Control (Dexamethasone) | 85% | 1 |
| 2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | TBD | TBD |
The mechanisms through which 2,4,6-tri(propan-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide exerts its biological activity likely involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : Some derivatives affect bacterial cell membranes, leading to cell lysis.
- Immune Modulation : The compound may modulate immune responses by affecting cytokine production.
Case Studies
A notable study evaluated the efficacy of a related benzenesulfonamide in treating infections caused by resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial load in vivo models, suggesting its potential as a therapeutic agent .
Q & A
Q. Basic
- NMR : H NMR (DMSO-d6) identifies isopropyl protons (δ 1.2–1.4 ppm, doublet) and pyridine aromatic protons (δ 8.5–8.7 ppm). C NMR confirms sulfonamide carbonyl at δ 168 ppm .
- XRD : Single-crystal X-ray diffraction (Mo-Kα radiation) validates bond lengths (C–S: 1.76 Å) and dihedral angles between aromatic rings (85–90°) .
How can contradictions in biological activity data across studies be resolved?
Advanced
Discrepancies in antimicrobial IC50 values (e.g., 5 μM vs. 25 μM) often stem from:
- Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or culture media pH affecting solubility.
- Statistical Analysis : ANOVA with post-hoc tests (Fisher’s PLSD) identifies outliers. Normalize data to internal controls (e.g., ciprofloxacin) to reduce inter-study variability .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models (RevMan software) to derive consensus EC50 .
What strategies improve enantiomeric purity during synthesis?
Q. Advanced
- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric alkylation to achieve >90% enantiomeric excess (ee) .
- Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers. Monitor purity via circular dichroism (CD) at 220–250 nm .
How is thermal stability assessed, and what degradation products form?
Q. Basic
- TGA/DSC : Thermogravimetric analysis (heating rate 10°C/min, N2 atmosphere) shows decomposition onset at 220°C. Major degradation products (identified via GC-MS) include isopropylbenzene and sulfonic acid derivatives .
What are the key considerations in designing pharmacokinetic assays for this compound?
Q. Advanced
- Plasma Stability : Incubate with rat plasma (37°C, pH 7.4) for 24h; quantify via LC-MS/MS. Adjust logP (e.g., <3) to reduce protein binding .
- CYP450 Inhibition : Use human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). IC50 >10 μM indicates low inhibition risk .
How do substituent effects correlate with biological activity in QSAR studies?
Advanced
Quantitative structure-activity relationship (QSAR) models (e.g., CoMFA) reveal:
- Electron-Withdrawing Groups : Trifluoromethyl at the pyridine ring enhances antibacterial activity (π-electron withdrawal increases membrane penetration) .
- Hydrophobic Substituents : Isopropyl groups improve binding to hydrophobic enzyme pockets (clogP ~2.5 optimal) .
What impurities are common in synthetic batches, and how are they controlled?
Q. Basic
- Byproducts : Unreacted sulfonyl chloride (detected via TLC, Rf 0.3) and dimerized pyridine derivatives.
- Control : In-process HPLC (C18 column, acetonitrile/water gradient) ensures ≤0.1% impurities per ICH guidelines .
How are molecular dynamics simulations used to study substituent effects on protein binding?
Q. Advanced
- Simulations : GROMACS with CHARMM36 force field models 50-ns trajectories. Root-mean-square fluctuation (RMSF) analysis shows flexible regions (e.g., pyridine ring) critical for binding .
- Free Energy Calculations : MM-PBSA computes ΔG contributions; hydrophobic interactions account for 60% of binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
